

Application Notes and Protocols: AVE-0118 in Cardiac Myocytes

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Compound of Interest

Compound Name: AVE-0118

Cat. No.: B1666140

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These application notes provide a comprehensive overview of the effective concentrations and experimental protocols for the use of **AVE-0118** in cardiac myocytes. **AVE-0118** is a multi-ion channel blocker with a notable selectivity for atrial potassium channels, making it a compound of interest for atrial fibrillation research.

Summary of Effective Concentrations

The effective concentration of **AVE-0118** varies depending on the specific ion channel, cell type, and species being investigated. The following table summarizes the key quantitative data from various studies.

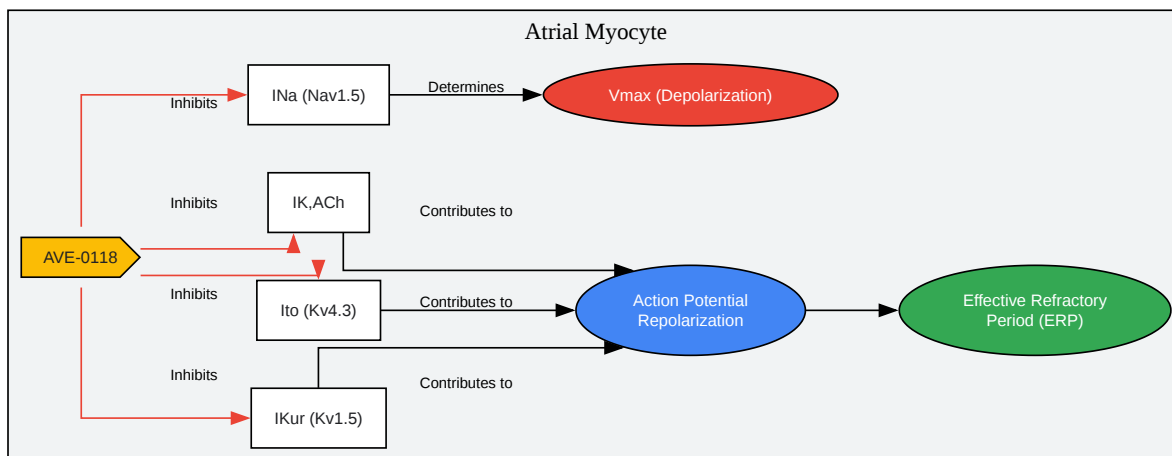
Target Ion Channel	Cell/Tissue Type	Species	Pathological State	IC50 / Effective Concentration	Key Effect(s)
Potassium Channels					
IKur (Kv1.5)	Atrial Myocytes	Human	Sinus Rhythm (SR)	IC50: 220 nM (late current) [1]	Inhibition of late current
IKur (Kv1.5)	Atrial Myocytes	Human	Chronic Atrial Fibrillation (cAF)	IC50: 1.1 µM (late current) [1]	Reduced sensitivity to blockade compared to SR
IKur (hKv1.5)	CHO Cells	Human	-	IC50: 1.1 ± 0.2 µM [2]	Decrease in steady-state current
IKur (pig Kv1.5)	Xenopus Oocytes	Pig	-	IC50: 5.4 ± 0.7 µM [2]	Blockade of the channel
IKur (hKv1.5)	Xenopus Oocytes	Human	-	IC50: 6.2 ± 0.4 µM [2]	Blockade of the channel
IKur	Atrial Myocytes	Human	-	IC50: 37 nmol/L [3]	Non-voltage-dependent block
Ito (Kv4.3/KChIP 2.2)	CHO Cells	Human	-	IC50: 3.4 ± 0.5 µM (integral current) [2]	Accelerated inactivation
Ito	Atrial Myocytes	Human	Sinus Rhythm (SR)	IC50: 1.8 µM (peak current) [1]	Reduction in peak current

Ito	Atrial Myocytes	Human	Chronic Atrial Fibrillation (cAF)	IC50: 1.9 μ M (peak current)[1]	Smaller blockade compared to SR
Ito	Atrial Myocytes	Human	-	IC50: 300 nmol/L (net current)[3]	73 \pm 5% reduction in total potassium flow at 30 μ mol/L[3]
IK,ACh	Atrial Myocytes	Pig	-	IC50: 4.5 \pm 1.6 μ M[2]	Half-maximal block at -100 mV
IKr (hERG)	CHO Cells	Human	-	IC50: \sim 10 μ M[2]	Half-maximal block
IKr	Ventricular Myocytes	Guinea Pig	-	IC50: \sim 10 μ M (tail current) [2]	Half-maximal inhibition
IKs	Ventricular Myocytes	Guinea Pig	-	10% inhibition at 10 μ M[2]	Minor inhibition
IKATP	Ventricular Myocytes	Guinea Pig	-	28% inhibition at 10 μ M[2]	Minor inhibition
IK1	Atrial Myocytes	Human	-	11 \pm 3% reduction at 10 μ mol/L[3]	Little effect
Sodium and Calcium Channels					
INa (Nav1.5)	HEK293 Cells	Human	-	36.5 \pm 6.6% reduction at	Reduction of peak current

				10 μ M[4]	and shift in half-inactivation voltage
L-type Ca ²⁺	Atrial Myocytes	Pig	-	22% inhibition at 10 μ M[2]	Minor inhibition
Tissue-Level Electrophysiology					
Atrial ERP	Atrial Trabeculae	Human	Chronic Atrial Fibrillation (cAF)	1-10 μ M	Prolongation
Atrial ERP	Atria	Canine	Healthy	5-10 μ M	Significant prolongation[4]
Ventricular ERP	Ventricular Preparations	Canine	Healthy	10 μ M	No significant change[4]
Atrial APD ₂₀	Crista Terminalis	Canine	Healthy	10 μ M	Increased from 5 \pm 3 to 51 \pm 12 ms[4]
V _{max}	Atria	Canine	Healthy	10 μ M	Reduced by 15%[4]

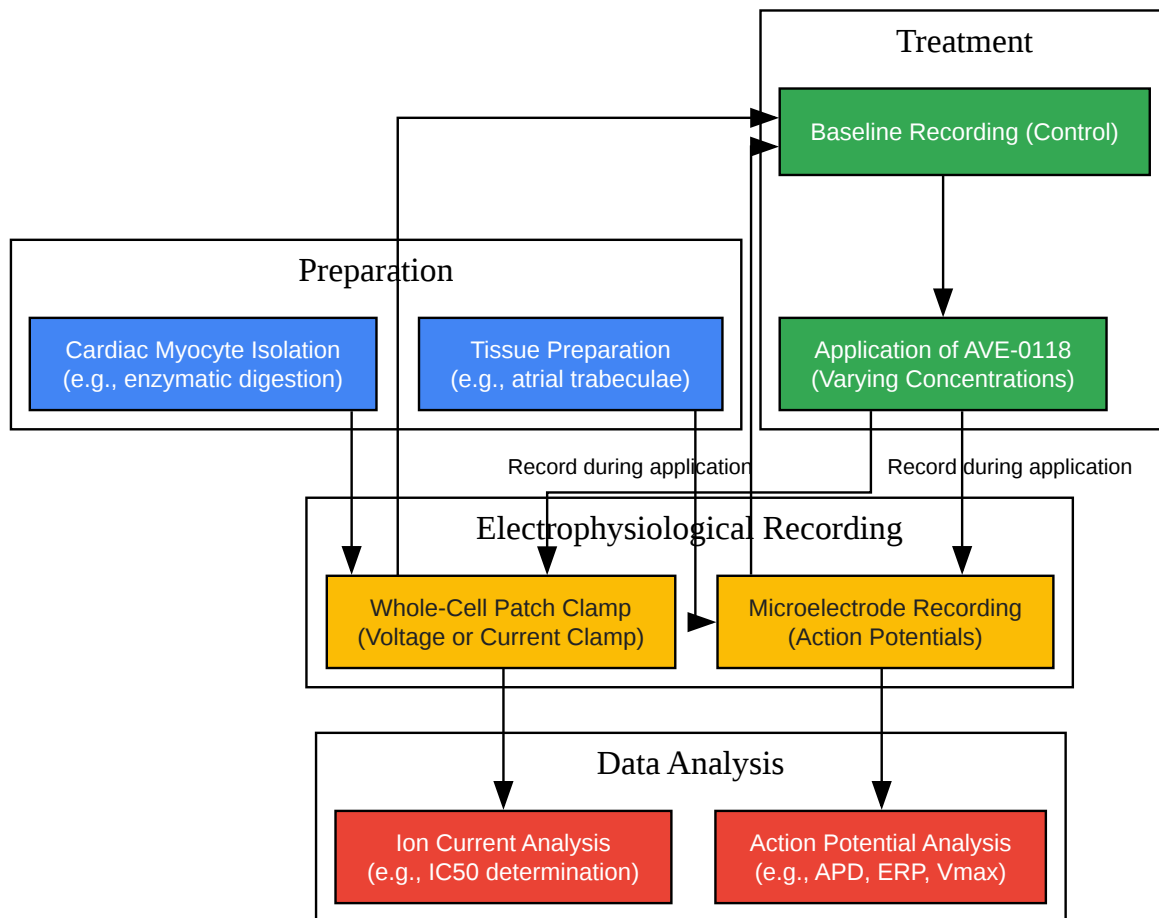
Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of **AVE-0118** and a typical experimental workflow for its evaluation.



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Caption: Mechanism of action of **AVE-0118** in an atrial myocyte.



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Caption: Experimental workflow for evaluating **AVE-0118** effects.

Experimental Protocols

The following are detailed methodologies for key experiments involving **AVE-0118**.

Protocol 1: Whole-Cell Patch Clamp Recording of Ion Currents

Objective: To measure the effect of **AVE-0118** on specific ion currents (e.g., I_{Kur} , I_{to} , I_{Kr}) in isolated cardiac myocytes.

Materials:

- Isolated cardiac myocytes (atrial or ventricular)
- Patch clamp rig (amplifier, micromanipulator, perfusion system)
- Borosilicate glass capillaries for patch pipettes
- External (Tyrode's) solution: (in mM) 140 NaCl, 5.4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose; pH 7.4 with NaOH.
- Pipette (internal) solution (for K⁺ currents): (in mM) 120 K-aspartate, 20 KCl, 10 HEPES, 5 MgATP, 0.1 Na-GTP; pH 7.2 with KOH.
- **AVE-0118** stock solution (e.g., 10 mM in DMSO) and working solutions.

Procedure:

- Cell Preparation: Isolate single cardiac myocytes using established enzymatic digestion protocols appropriate for the chosen species and heart region. Allow cells to stabilize in Tyrode's solution for at least 30 minutes before use.
- Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-4 MΩ when filled with the internal solution.
- Seal Formation: Approach a myocyte with the patch pipette and form a giga-ohm seal (>1 GΩ) by applying gentle suction.
- Whole-Cell Configuration: Rupture the cell membrane under the pipette tip with a brief pulse of suction to achieve the whole-cell configuration.
- Baseline Recording:
 - Allow the cell to dialyze with the internal solution for 5-10 minutes.
 - Apply appropriate voltage-clamp protocols to elicit the ion current of interest. For example, to record I_{Kur}, depolarizing steps from a holding potential of -80 mV to various test potentials (e.g., -40 to +60 mV) can be used.

- Record stable baseline currents for at least 3 minutes.
- **AVE-0118** Application:
 - Perfuse the cell with Tyrode's solution containing the desired concentration of **AVE-0118**.
 - Continuously record the ion current during drug application until a steady-state effect is observed.
 - To establish a dose-response curve, apply increasing concentrations of **AVE-0118** in a cumulative or non-cumulative manner.
- Washout: Perfuse the cell with drug-free Tyrode's solution to assess the reversibility of the drug's effect.
- Data Analysis:
 - Measure the peak or steady-state current amplitude at each test potential before and after drug application.
 - Calculate the percentage of current inhibition for each concentration.
 - Fit the concentration-response data to the Hill equation to determine the IC50 value.

Protocol 2: Microelectrode Recording of Action Potentials

Objective: To determine the effect of **AVE-0118** on action potential parameters (e.g., APD, ERP, Vmax) in cardiac tissue preparations.

Materials:

- Cardiac tissue preparation (e.g., atrial trabeculae, papillary muscle)
- Tissue bath with superfusion system and temperature control (37°C)
- Stimulating and recording electrodes

- Glass microelectrodes (filled with 3 M KCl, resistance 10-20 MΩ)
- Cardiovascular setup (amplifier, digitizer)
- Tyrode's solution (as in Protocol 1)
- **AVE-0118** stock solution and working solutions.

Procedure:

- Tissue Preparation: Dissect a suitable cardiac tissue preparation and mount it in the tissue bath. Super-fuse with oxygenated (95% O₂, 5% CO₂) Tyrode's solution at 37°C.
- Pacing: Stimulate the tissue at a constant cycle length (e.g., 1000 ms or 500 ms) using bipolar electrodes.
- Microelectrode Impalement: Impale a quiescent cell with a glass microelectrode to record the transmembrane action potential.
- Baseline Recording:
 - Allow the preparation to equilibrate for at least 60 minutes.
 - Record stable baseline action potentials for 10-15 minutes.
 - Measure baseline action potential duration at 20%, 70%, and 90% repolarization (APD₂₀, APD₇₀, APD₉₀), and the maximum upstroke velocity (V_{max}).
 - Determine the effective refractory period (ERP) using the extrastimulus technique (S1-S2 protocol).
- **AVE-0118** Application:
 - Switch the superfusion to Tyrode's solution containing the desired concentration of **AVE-0118**.
 - Record action potentials continuously until a steady-state effect is achieved (typically 20-30 minutes).

- Repeat the measurements of APD, Vmax, and ERP.
- Washout: Super-fuse the tissue with drug-free Tyrode's solution to assess reversibility.
- Data Analysis:
 - Compare the action potential parameters before and after **AVE-0118** application.
 - Calculate the percentage change in each parameter.
 - Statistical analysis (e.g., paired t-test) should be performed to determine the significance of the observed effects.

These protocols provide a foundation for investigating the electrophysiological effects of **AVE-0118** in cardiac myocytes and tissues. Researchers should adapt these methods based on their specific experimental goals and available equipment.

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- To cite this document: BenchChem. [Application Notes and Protocols: AVE-0118 in Cardiac Myocytes]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1666140#effective-concentration-of-ave-0118-in-cardiac-myocytes\]](https://www.benchchem.com/product/b1666140#effective-concentration-of-ave-0118-in-cardiac-myocytes)

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